2,2'-Azobis(2,4-dimethylvaleronitrile)

Catalog No.
S579433
CAS No.
4419-11-8
M.F
C14H24N4
M. Wt
248.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Azobis(2,4-dimethylvaleronitrile)

CAS Number

4419-11-8

Product Name

2,2'-Azobis(2,4-dimethylvaleronitrile)

IUPAC Name

2-[(2-cyano-4-methylpentan-2-yl)diazenyl]-2,4-dimethylpentanenitrile

Molecular Formula

C14H24N4

Molecular Weight

248.37 g/mol

InChI

InChI=1S/C14H24N4/c1-11(2)7-13(5,9-15)17-18-14(6,10-16)8-12(3)4/h11-12H,7-8H2,1-6H3

InChI Key

WYGWHHGCAGTUCH-UHFFFAOYSA-N

SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N

Synonyms

ADVN;AMVN;2,2'-AZOBIS(2,4-DIMETHYLVALERONITRILE);2,2’-azobis(2,4-dimethyl-Pentanenitrile;2,2’-azobis(2,4-dlmethylvaleronitrile);2,2’-azobis[2,4-dimethyl-pentanenitril;2,2’-azobisisoheptonitrile;ABVN

Canonical SMILES

CC(C)CC(C)(C#N)N=NC(C)(CC(C)C)C#N

The exact mass of the compound 2,2'-Azobis(2,4-dimethylvaleronitrile) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,2'-Azobis(2,4-dimethylvaleronitrile), also known as ADVN or V-65, is an oil-soluble azo compound that functions as a free-radical initiator for polymerization. Its primary procurement-relevant characteristic is its predictable thermal decomposition at temperatures significantly lower than the industry-standard initiator, Azobisisobutyronitrile (AIBN). This compound is soluble in various organic solvents such as toluene, acetone, and methanol, but insoluble in water, making it suitable for bulk and solution polymerization processes where lower reaction temperatures are critical.

Substituting 2,2'-Azobis(2,4-dimethylvaleronitrile) with more common initiators like Azobisisobutyronitrile (AIBN) is often unfeasible due to significant differences in thermal decomposition kinetics. The choice of initiator is primarily dictated by the required reaction temperature, which in turn depends on the monomer's stability and the desired final polymer properties. Using a higher-temperature initiator like AIBN for a process optimized for 50-70°C would lead to impractically slow initiation rates, while forcing a higher temperature could degrade sensitive monomers or cause undesirable side reactions. Therefore, the initiator's decomposition profile is a critical process parameter, not an interchangeable component, making direct substitution a high-risk decision for controlled polymerization.

Lower Activation Temperature for Low-Temperature Polymerization Processes

2,2'-Azobis(2,4-dimethylvaleronitrile) enables polymerization at significantly lower process temperatures compared to the most common azo initiator, AIBN. The 10-hour half-life decomposition temperature, a key industrial metric for selecting an initiator, is 51°C for this compound, whereas AIBN requires a higher temperature of 65°C to achieve the same decomposition rate.

Evidence Dimension10-Hour Half-Life Decomposition Temperature (in Toluene)
Target Compound Data51°C
Comparator Or BaselineAIBN: 65°C
Quantified Difference14°C Lower
ConditionsStandard measure of thermal decomposition rate in an organic solvent (toluene).

This lower activation temperature is critical for polymerizing temperature-sensitive monomers, reducing energy costs, and minimizing unwanted side reactions that can occur at higher temperatures.

Reduced Byproduct Toxicity Compared to AIBN

A critical, non-obvious differentiator for azo initiators is the toxicity of their decomposition byproducts. Pyrolysis of the common alternative AIBN generates tetramethylsuccinonitrile, a highly toxic compound. While direct comparative toxicology data for 2,2'-Azobis(2,4-dimethylvaleronitrile)'s byproducts is less common, related nitrile-free azo initiators like V-601 were specifically developed to offer by-products with significantly lower toxicity than those from AIBN. For applications where residual byproducts are a concern, such as in biomedical devices or consumer products, avoiding AIBN and its toxic nitrile byproduct is a key procurement driver.

Evidence DimensionToxicity of Decomposition Byproduct
Target Compound DataDecomposes to 2,4-dimethylvaleronitrile radicals.
Comparator Or BaselineAIBN: Decomposes to form tetramethylsuccinonitrile, which is highly toxic.
Quantified DifferenceQualitative but critical safety improvement by avoiding a known highly toxic byproduct.
ConditionsStandard thermal decomposition during polymerization.

Selecting this compound over AIBN can mitigate regulatory and safety risks in applications where trace amounts of toxic byproducts are unacceptable.

Broad Solubility in Organic Solvents for Process Flexibility

2,2'-Azobis(2,4-dimethylvaleronitrile) is soluble in a range of common organic solvents used in industrial and laboratory polymerization, including toluene, methanol, acetone, ether, and DMF. This contrasts with some initiators that have more limited solubility profiles, potentially complicating their use in certain monomer/solvent systems. Its insolubility in water clearly defines its application space for non-aqueous processes.

Evidence DimensionSolubility Profile
Target Compound DataSoluble in toluene, methanol, acetone, ether, DMF. Insoluble in water.
Comparator Or BaselineGeneral oil-soluble initiators (e.g., AIBN, also soluble in many organic solvents). Water-soluble initiators (e.g., persulfate salts).
Quantified DifferenceN/A (Qualitative process fit)
ConditionsRoom temperature solubility in common laboratory and industrial solvents.

Broad organic solvent compatibility ensures this initiator can be integrated into a wide variety of existing non-aqueous polymerization workflows without requiring significant process or formulation changes.

Polymerization of Temperature-Sensitive Monomers or Biologics

For processes involving monomers that are prone to degradation, premature polymerization, or undesirable side-reactions at temperatures above 60°C, the 51°C activation temperature of this initiator makes it a clear choice over AIBN. This is also relevant for incorporating thermally sensitive materials, such as some active pharmaceutical ingredients or biological molecules, into polymer matrices.

Synthesis of Acrylic Resins and PVC at Lower Process Temperatures

The compound is widely used in the suspension polymerization of polyvinyl chloride (PVC) and the synthesis of acrylic resins and sheets. Utilizing its lower decomposition temperature allows manufacturers to run these processes more efficiently, potentially reducing cycle times and energy consumption compared to processes designed around higher-temperature initiators.

Development of Polymers for Biomedical or Consumer-Facing Products

When producing polymers intended for applications with stringent safety requirements, avoiding the highly toxic tetramethylsuccinonitrile byproduct from AIBN is a primary concern. Procuring 2,2'-Azobis(2,4-dimethylvaleronitrile) provides a pathway to mitigate this specific chemical risk, simplifying downstream purification and safety qualification.

Physical Description

2,2'-azodi-(2,4-dimethylvaleronitrile) appears as an odorless white solid. May burst into flames upon exposure to fire or high heat. Dust may form an explosive mixture in air.
PelletsLargeCrystals

XLogP3

4

UNII

02830LWZ4X

GHS Hazard Statements

Aggregated GHS information provided by 188 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H228 (36.17%): Flammable solid [Danger Flammable solids];
H242 (83.51%): Heating may cause a fire [Danger Self-reactive substances and mixtures;
Organic peroxides];
H315 (13.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (24.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (85.64%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

4419-11-8

General Manufacturing Information

Adhesive manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Paper manufacturing
Petroleum lubricating oil and grease manufacturing
Plastic material and resin manufacturing
Pentanenitrile, 2,2'-(1,2-diazenediyl)bis[2,4-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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